Solubility vs. Des-Methoxyethyl Analog
The 5‑(2‑methoxyethyl) group significantly improves aqueous solubility relative to the unsubstituted 4‑chloro‑2‑(pyrrolidin‑1‑yl)pyrimidine core. While the des‑methoxyethyl analog is reported as practically insoluble in water, the target compound exhibits measurable aqueous solubility (38 μM at neutral pH) [1]. This difference is critical for solution‑phase chemistry and early biological assays.
| Evidence Dimension | Aqueous solubility at pH ~7 |
|---|---|
| Target Compound Data | 38 μM |
| Comparator Or Baseline | 4‑Chloro‑2‑(pyrrolidin‑1‑yl)pyrimidine (aqueous solubility not quantified; reported as practically insoluble) |
| Quantified Difference | ≥38‑fold improvement (exact fold‑change limited by comparator detection threshold) |
| Conditions | Aqueous buffer, pH ~7; physicochemical solubility assay (ChEMBL‑level data) |
Why This Matters
Higher solubility enables direct use in biochemical assays and facilitates purification, reducing the need for co‑solvents that may interfere with downstream screening.
- [1] ChEMBL. Aqueous solubility of 4‑Chloro‑5‑(2‑methoxyethyl)-2‑(pyrrolidin‑1‑yl)pyrimidine. Assay ID: CHEMBL3376393. View Source
